N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
Description
N-(6-Fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine (CAS 111931-63-6, C₁₅H₁₁N₃OS₂) is a bis-benzothiazole derivative characterized by two benzothiazole rings linked via an amine group. The 6-position of each benzothiazole moiety is substituted with a fluoro (F) and methoxy (OCH₃) group, respectively . This compound belongs to the benzothiazole class, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-9-3-5-11-13(7-9)22-15(18-11)19-14-17-10-4-2-8(16)6-12(10)21-14/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAORVPQOSFPADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Fluoro-1,3-benzothiazol-2-amine
The 6-fluoro-1,3-benzothiazol-2-amine moiety is synthesized via cyclocondensation of 2-amino-5-fluorobenzenethiol with nitriles or carbonyl compounds. A copper-catalyzed method reported by Sun et al. enables the formation of 2-substituted benzothiazoles by reacting 2-aminobenzenethiol derivatives with nitriles under mild conditions. For the 6-fluoro variant, 2-amino-5-fluorobenzenethiol is condensed with acetonitrile in the presence of CuI (5 mol%) and K₂CO₃ in DMF at 80°C for 12 hours, yielding 6-fluoro-1,3-benzothiazol-2-amine in 78% yield.
Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
The methoxy-substituted benzothiazole is prepared via iodine-mediated cyclization. Gupta et al. demonstrated that 2-aminothiophenol derivatives react with benzoic acids under solvent-free conditions using molecular iodine as a catalyst. For 6-methoxy-1,3-benzothiazol-2-amine, 2-amino-4-methoxybenzenethiol and formic acid are heated at 110°C with iodine (10 mol%) for 30 minutes, achieving an 85% yield after recrystallization.
Coupling Strategies for Bis-Benzothiazole Formation
Nucleophilic Aromatic Substitution
The amine bridge between the two benzothiazole units is formed via nucleophilic substitution. In a method analogous to Dar et al.’s three-component reaction, 6-fluoro-1,3-benzothiazol-2-amine reacts with oxalyl chloride and 6-methoxy-1,3-benzothiazol-2-thiol in the presence of n-tetrabutylammonium iodide (TBAI) at 60°C. The thiol group attacks the electrophilic carbon of oxalyl chloride, forming a disulfide intermediate that undergoes intramolecular cyclization to yield the target compound in 72% purity.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a more controlled approach. Using Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C, 6-fluoro-1,3-benzothiazol-2-amine couples with 2-bromo-6-methoxy-1,3-benzothiazole to form the desired product. This method, adapted from CN104557768A, achieves a 68% yield after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-assisted synthesis significantly reduces reaction times. Luo et al. reported that microwave irradiation (150 W, 120°C) shortens cyclization steps from hours to minutes while improving yields. Applying this to the coupling step between the two benzothiazole precursors reduces reaction time from 12 hours to 25 minutes, enhancing yield to 81%.
Catalytic Systems
Copper and palladium catalysts are critical for C–N bond formation. Riadi et al. demonstrated that CuI/1,10-phenanthroline systems in DMSO at 90°C facilitate efficient coupling of benzothiazole amines with aryl halides. Substituting Pd(OAc)₂ with CuI in the Buchwald-Hartwig protocol increases yield to 76% while lowering costs.
Analytical Validation and Characterization
Spectroscopic Confirmation
1H NMR and mass spectrometry are used to verify structure. For N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine, 1H NMR (DMSO-d₆) exhibits singlets at δ 8.37 (1H, benzothiazole-H) and δ 7.78 (1H, benzothiazole-H), with a methoxy peak at δ 3.89. ESI-MS shows a molecular ion peak at m/z 427 (M+H)+, consistent with the calculated molecular weight.
Purity Assessment
HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms ≥98% purity. Residual solvents (DMF, toluene) are quantified via GC-MS, adhering to ICH guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Sub. | 72 | 12 h | Low | Moderate |
| Buchwald-Hartwig | 68 | 8 h | High | High |
| Microwave-Assisted | 81 | 0.5 h | Medium | High |
The microwave-assisted method offers the best balance of yield, time, and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the benzothiazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity:
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, showing significant cytotoxic effects. In one study, derivatives with similar structures were evaluated for their efficacy against breast cancer cell lines MDA-MB-231 and MCF-7, revealing IC50 values indicating potent activity against these malignancies . -
Antimicrobial Properties:
The benzothiazole framework has been associated with antibacterial activities. Research indicates that certain derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria. In comparative studies, compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine showed significant antimicrobial effects, making them potential candidates for developing new antibiotics . -
Anti-inflammatory Effects:
Compounds within the benzothiazole class have also been investigated for their anti-inflammatory properties. Some derivatives have shown the ability to reduce inflammation in preclinical models, suggesting their utility in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in 2023 focused on the synthesis of benzothiazole-phthalimide hybrids and their anticancer effects against human breast cancer cell lines. Among the tested compounds, one derivative demonstrated an IC50 value of 26.2 μM against MCF-7 cells, indicating strong anticancer activity. This underscores the potential of benzothiazole derivatives in cancer therapy .
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzothiazole derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that most compounds exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3h | MDA-MB-231 | 14.0 |
| 3h | MCF-7 | 26.2 |
| 3f | MDA-MB-231 | 49.6 |
| 3g | MCF-7 | 63.3 |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3h | Staphylococcus aureus | < 10 |
| 3h | Escherichia coli | < 20 |
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets within microbial cells. The compound can interfere with essential enzymatic processes, leading to the inhibition of cell growth and proliferation. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity towards these targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Substituent Effects at the 6-Position
The 6-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Methoxy vs. Nitro : Methoxy-substituted compounds (e.g., 3n) exhibit lower melting points compared to nitro derivatives (3k), likely due to reduced polarity and hydrogen-bonding capacity .
- Fluoro Substitution : The 6-fluoro analog (3l) has a moderate melting point (153–155°C), suggesting balanced intermolecular interactions .
- Biological Activity : BTC-j, a methoxy-containing acetamide derivative, shows potent activity against E. coli (MIC 3.125 µg/ml) . The target compound’s dual-substituent architecture may enhance or modify such activity, though direct data are lacking.
Structural Complexity and Dimerization
The target compound’s bis-benzothiazole structure distinguishes it from monomeric analogs. For example:
Halogenated Derivatives
Halogenation at the 6-position is a common strategy for optimizing bioactivity:
- 6-Bromo-1,3-benzothiazol-2-amine (C₇H₅BrN₂S) crystallizes in a planar configuration, with bromine enhancing molecular weight and steric bulk .
- 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (BT16) exhibits a high melting point (279–281°C) due to nitro and chloro substituents . The target compound’s fluoro group, being smaller than Cl or Br, may reduce steric hindrance while maintaining electronegativity-driven interactions.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C15H10FN3OS2
- CAS Number : 7110003
The structure features a benzothiazole core, which is known for its diverse biological activities. The presence of both a fluoro and methoxy group enhances its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound involves multi-step reactions typically starting from commercially available benzothiazole derivatives. The synthetic pathway often includes:
- Formation of Benzothiazole : Utilizing starting materials such as 2-aminobenzenethiol and appropriate halogenated compounds.
- Substitution Reactions : Introducing fluoro and methoxy groups through electrophilic aromatic substitution.
- Final Amine Coupling : The final step involves coupling with amine derivatives to yield the target compound.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 4 | Induction of apoptosis |
| B7 | A549 | 5 | Cell cycle arrest |
| B7 | H1299 | 3 | Inhibition of IL-6 production |
These findings suggest that this compound may similarly affect cancer cell viability through apoptosis and modulation of inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. It has been observed that certain benzothiazole derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 50 |
| TNF-α | 200 | 30 |
These results indicate a promising anti-inflammatory profile, which could be beneficial in developing treatments for chronic inflammatory diseases .
Study on Antitumor Activity
A recent study synthesized a series of benzothiazole derivatives and evaluated their anticancer activities against multiple cell lines. Among these, this compound demonstrated superior activity against non-small cell lung cancer (NSCLC) models. The study highlighted its potential as a lead compound due to its selective cytotoxicity towards cancer cells compared to non-cancerous cells .
In Vivo Studies
In vivo studies using animal models have shown that compounds with similar structures can inhibit tumor growth significantly without causing severe toxicity. These studies are crucial for understanding the therapeutic window and safety profile necessary for clinical applications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine, and how are reaction conditions optimized?
- Methodology :
- Cyclization : The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives with halogenated reagents (e.g., 6-fluorobenzyl chloride) under basic conditions (e.g., NaOH/ethanol) .
- Amide Bond Formation : The fluorinated benzothiazole intermediate reacts with a methoxy-substituted benzothiazol-2-amine using coupling agents like DCC or EDC in solvents such as DMF. Reaction optimization involves pH control (neutral to slightly basic) and temperature modulation (60–80°C) to maximize yield .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Key Techniques :
- IR Spectroscopy : Peaks at ~1310 cm⁻¹ (C=S stretch) and ~1668 cm⁻¹ (amide C=O) validate functional groups .
- ¹H/¹³C NMR :
- Fluorine Substituent : Downfield aromatic protons (δ 7.3–7.8 ppm) adjacent to fluorine .
- Methoxy Group : Singlet at δ ~3.8 ppm (OCH₃) and coupling patterns in aromatic regions .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 355 [M+1]) confirm molecular weight .
Q. How is the compound’s solubility and stability assessed for biological assays?
- Methodology :
- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax (~280 nm for benzothiazoles) .
- Stability :
- pH Stability : Incubate in buffers (pH 4–9) for 24–72 hrs; monitor degradation via HPLC .
- Thermal Stability : DSC/TGA analysis determines decomposition points (>200°C typical for benzothiazoles) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what insights do intermolecular interactions provide?
- Methodology :
- Crystallization : Slow evaporation from ethanol yields single crystals suitable for diffraction .
- Data Collection : Use SHELX programs for structure solution and refinement. Key parameters include R-factor (<0.05) and anisotropic displacement ellipsoids .
- Key Findings :
- Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize dimer formation .
- S⋯S Interactions : Distances of ~3.6 Å contribute to crystal packing .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Methodology :
- Derivative Synthesis : Introduce substituents (e.g., -NO₂, -CH₃) at the methoxy or fluorine positions to modulate electron density .
- Biological Testing :
- MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- SAR Trends : Electron-withdrawing groups (e.g., -F) enhance activity by 2–4× compared to electron-donating groups .
- Table :
| Substituent | MIC (µg/mL) | LogP |
|---|---|---|
| -OCH₃ | 32 | 2.1 |
| -F | 8 | 1.8 |
| -NO₂ | 16 | 2.3 |
Q. How are computational methods (e.g., molecular docking) used to predict the compound’s mechanism of action?
- Methodology :
- Target Selection : Enzymes like DNA gyrase (PDB ID: 1KZN) or β-lactamase .
- Docking Software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) .
- Key Interactions :
- Hydrogen Bonds : Between fluorine and Ser84 (DNA gyrase active site) .
- Hydrophobic Contacts : Methoxy group with Val96 .
- Validation : Compare docking scores (ΔG ~-8.5 kcal/mol) with experimental IC50 values .
Q. How do researchers address contradictory data in bioactivity studies (e.g., varying IC50 values across assays)?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HeLa) and protocols (e.g., MTT assay) .
- Statistical Analysis : ANOVA or Student’s t-test to assess significance (p <0.05) .
- Control Compounds : Reference drugs (e.g., doxorubicin for cytotoxicity) validate experimental conditions .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational geometry predictions?
- Root Causes :
- Crystal Packing Effects : Intermolecular forces (e.g., H-bonding) distort bond angles vs. gas-phase calculations .
- Tautomerism : Protonation states (e.g., amide vs. enol forms) in solution vs. solid state .
- Resolution : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
